molecular formula C10H8FNO2 B1343059 7-Fluoro-6-methoxyisoquinolin-1(2H)-one CAS No. 630422-98-9

7-Fluoro-6-methoxyisoquinolin-1(2H)-one

Cat. No.: B1343059
CAS No.: 630422-98-9
M. Wt: 193.17 g/mol
InChI Key: MNYLLSMVYDGHNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-6-methoxyisoquinolin-1(2H)-one: is a heterocyclic organic compound that belongs to the isoquinolinone family. This compound is characterized by the presence of a fluorine atom at the 7th position and a methoxy group at the 6th position on the isoquinolinone ring. Isoquinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Scientific Research Applications

7-Fluoro-6-methoxyisoquinolin-1(2H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-6-methoxyisoquinolin-1(2H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a precursor such as 7-Fluoro-6-methoxy-2-nitrobenzaldehyde can undergo cyclization in the presence of a reducing agent like iron powder and acetic acid to yield the desired isoquinolinone compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as precursor preparation, cyclization, purification, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-6-methoxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroisoquinolinones.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophilic or electrophilic reagents can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydroisoquinolinones.

Mechanism of Action

The mechanism of action of 7-Fluoro-6-methoxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxyisoquinolin-1(2H)-one: Lacks the fluorine atom at the 7th position.

    7-Fluoroisoquinolin-1(2H)-one: Lacks the methoxy group at the 6th position.

    6,7-Dimethoxyisoquinolin-1(2H)-one: Contains an additional methoxy group at the 7th position instead of fluorine.

Uniqueness

7-Fluoro-6-methoxyisoquinolin-1(2H)-one is unique due to the presence of both the fluorine atom and the methoxy group, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a therapeutic agent and its utility in various scientific research applications.

Properties

IUPAC Name

7-fluoro-6-methoxy-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-14-9-4-6-2-3-12-10(13)7(6)5-8(9)11/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYLLSMVYDGHNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CNC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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